![molecular formula C21H23N3O2S B2930623 N-([2,3'-bipyridin]-3-ylmethyl)-4-(tert-butyl)benzenesulfonamide CAS No. 2034441-35-3](/img/structure/B2930623.png)

N-([2,3'-bipyridin]-3-ylmethyl)-4-(tert-butyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

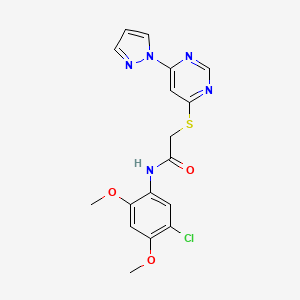

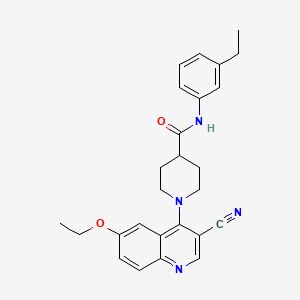

The compound is a type of benzenesulfonamide, which is a functional group that consists of a benzene ring attached to a sulfonamide group . The tert-butyl group is a common substituent in organic chemistry, known for its bulky nature .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzenesulfonamide portion would provide a planar, aromatic region, while the tert-butyl group would add steric bulk .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzenesulfonamides are known to participate in a variety of chemical reactions. For instance, they can be converted into their mono-nitro derivatives using tert-butyl nitrite .Aplicaciones Científicas De Investigación

I have conducted a search and found information on the applications of bipyridine derivatives and related compounds. Here is a comprehensive analysis focusing on six unique applications:

Inhibition of Protein Tyrosine Phosphatases

Compounds similar to “N-([2,3’-bipyridin]-3-ylmethyl)-4-(tert-butyl)benzenesulfonamide” have been used in studies targeting the inhibition of protein tyrosine phosphatases, which are key regulators of cell signaling pathways .

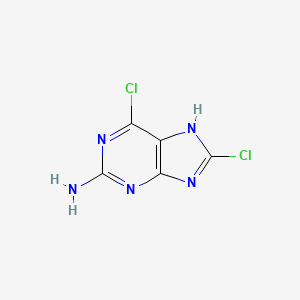

Xanthine Oxidase Inhibition

These compounds have also been instrumental in studies investigating the inhibition of xanthine oxidase, an enzyme involved in purine metabolism .

Dihydrofolate Reductase Inhibition

Another application includes the inhibition of dihydrofolate reductase, an enzyme crucial in folate metabolism .

Ligands for Catalysts

Bipyridine derivatives serve as ligands for catalysts, aiding in various chemical transformations .

Photosensitizers and Viologens

They are used as photosensitizers and viologens, which have roles in solar energy conversion and electrochromic devices .

Supramolecular Architectures

These compounds are precursors for supramolecular architectures, contributing to the development of new materials with specific properties .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-tert-butyl-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-21(2,3)18-8-10-19(11-9-18)27(25,26)24-15-17-7-5-13-23-20(17)16-6-4-12-22-14-16/h4-14,24H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGBGDQXYOFVBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bipyridin]-3-ylmethyl)-4-(tert-butyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furan-2-yl(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2930541.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2930545.png)

![7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2930546.png)

![methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2930551.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2930552.png)

![3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid](/img/structure/B2930560.png)